

# Application Notes and Protocols: Shp2-IN-22 in Combination Cancer Therapies

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## Compound of Interest

Compound Name: Shp2-IN-22

Cat. No.: B12382442

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## Introduction

Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2] Its role in various cellular processes, including proliferation, survival, and differentiation, has made it a compelling target in oncology.[1][2] Dysregulation of Shp2 activity is implicated in the pathogenesis of various cancers.[2] **Shp2-IN-22** is a potent and selective allosteric inhibitor of Shp2. These application notes provide an overview of the preclinical rationale and methodologies for evaluating **Shp2-IN-22** in combination with other cancer therapies to overcome drug resistance and enhance anti-tumor efficacy.

## Rationale for Combination Therapies

The primary rationale for combining **Shp2-IN-22** with other anti-cancer agents is to overcome adaptive resistance mechanisms.[3][4] Many targeted therapies, such as those inhibiting receptor tyrosine kinases (RTKs) or components of the MAPK pathway (e.g., MEK, BRAF, EGFR), can lead to feedback reactivation of the pathway, limiting their long-term efficacy.[3][4] Shp2 acts as a central node downstream of multiple RTKs, and its inhibition can block this reactivation, thereby sensitizing cancer cells to the primary therapeutic agent.[3][5] Furthermore, Shp2 is involved in immune checkpoint signaling, and its inhibition can enhance anti-tumor immunity, providing a strong basis for combination with immunotherapies like PD-1/PD-L1 inhibitors.[3][6]

## Data Presentation

The following tables summarize representative quantitative data from preclinical studies of SHP2 inhibitors in combination with various cancer therapies. This data illustrates the potential of Shp2 inhibition to enhance the efficacy of other anti-cancer agents across different cancer types and genetic backgrounds.

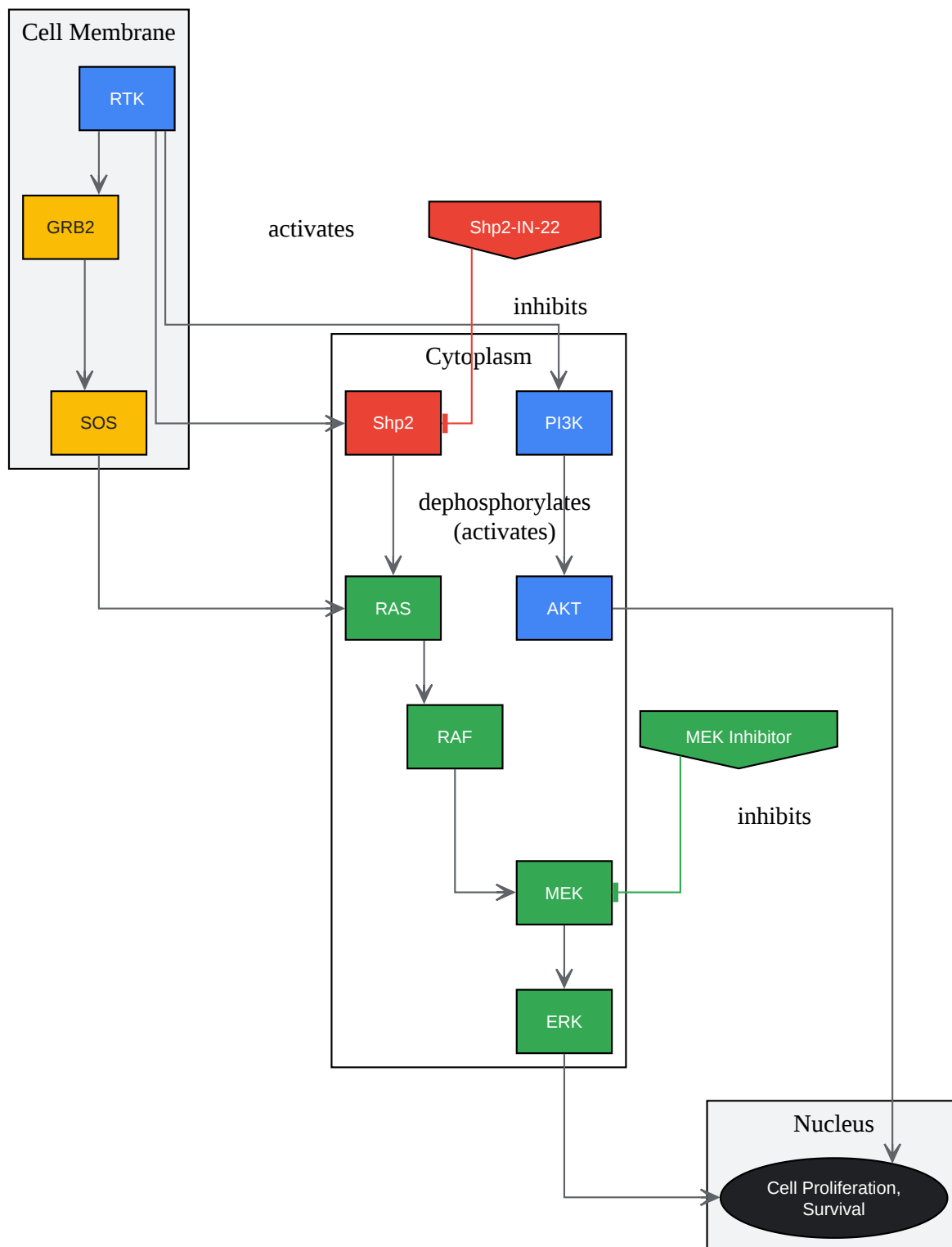
Table 1: In Vitro Synergistic Effects of SHP2 Inhibitors in Combination with Targeted Therapies

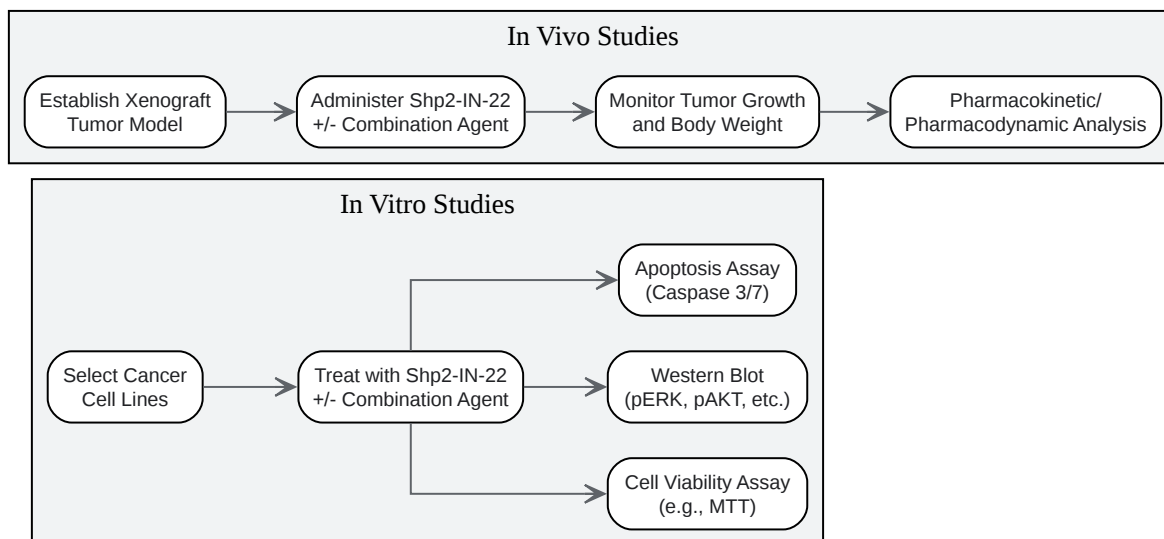
Cell Line	Cancer Type	Combination Partner	SHP2 Inhibitor Concentration (μM)	Combination Partner Concentration (nM)	Effect	Reference
MHCC97H	Hepatocellular Carcinoma	AZD8055 (mTORi)	5	100	Synergistic induction of apoptosis	[7]
Hep3B	Hepatocellular Carcinoma	AZD8055 (mTORi)	5	100	Synergistic induction of apoptosis	[7]
Huh7	Hepatocellular Carcinoma	AZD8055 (mTORi)	5	100	Synergistic induction of apoptosis	[7]
SNU398	Hepatocellular Carcinoma	AZD8055 (mTORi)	5	100	Synergistic induction of apoptosis	[7]

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Combination Therapy in Xenograft Models

Xenograft Model	Cancer Type	Combination Partner	SHP2 Inhibitor	Dosing Regimen	Outcome	Reference
MHCC97H	Hepatocellular Carcinoma	AZD8055 (mTORi)	SHP099	SHP099 (37.5 mg/kg) + AZD8055 (10 mg/kg)	Significant tumor growth inhibition compared to monotherapies	[7]
Myc OE;Trp53 KO	Hepatocellular Carcinoma	AZD8055 (mTORi)	RMC-4550	Not specified	Significantly improved survival (median survival 23 days vs. 9-12.5 days for monotherapies)	[7]
MPL-W515L driven	Myeloproliferative Neoplasm	Ruxolitinib (JAK2i)	RMC-4550	Not specified	Extended survival compared to ruxolitinib monotherapy	[6]
U87	Glioblastoma	Monotherapy	II-B08	Not specified	Reduced tumor burden	[8]

## Signaling Pathways and Experimental Workflows





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